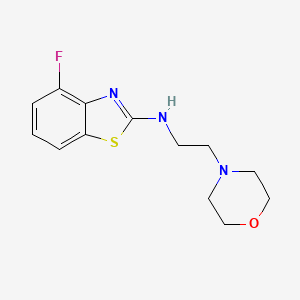
(S)-(tetrahydro-2H-pyran-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-(tetrahydro-2H-pyran-2-yl)methanamine” is also known as methenamine . Methenamine is an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old .
Synthesis Analysis
Methenamine can be synthesized from formaldehyde and ammonia . In the original variation, (S)-pseudoephedrine is extracted from decongestant. This involves the use of different organic solvents at various stages .Molecular Structure Analysis
Methenamine has a cage-like structure similar to adamantane . It is a heterocyclic organic compound with the formula (CH2)6N4 . The molecular weight of methenamine is 31.0571 .Chemical Reactions Analysis
In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde . Formaldehyde has nonspecific bactericidal action .Physical and Chemical Properties Analysis
Amines are near relatives of ammonia, NH3 . In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups .Mecanismo De Acción
Target of Action
The primary target of [(2S)-Tetrahydropyran-2-yl]methanamine, also known as Methenamine, is the urinary tract, specifically the urinary tract bacteria . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal . This means it kills bacteria by cross-linking their proteins, which inhibits bacterial growth .
Biochemical Pathways
The antibacterial activity of Methenamine depends on its conversion in the urine to formaldehyde . This conversion is facilitated by the acidic environment of the urine. The formaldehyde then interacts with the bacterial cells, leading to their death and thus preventing urinary tract infections .
Pharmacokinetics
Following oral administration of a usual single dose to healthy fasting adults, concentrations of methenamine and formaldehyde in plasma are generally very low and antibacterial activity in plasma is negligible . The elimination half-life is about 4.3 hours . The drug is excreted in the urine, with about 90% of methenamine excreted within 24 hours .
Result of Action
The result of Methenamine’s action is the prevention and treatment of recurrent urinary tract infections . By converting to formaldehyde in the urine and killing bacteria, Methenamine helps to reduce the frequency of urinary tract infections, especially in patients for whom long-term therapy is considered necessary .
Action Environment
The efficacy of Methenamine is highly dependent on the acidity of the urine . Its antibacterial effects are maximal when urine pH is ≤5.5 . Therefore, factors that affect urine pH, such as diet and concomitant medications, can influence the action, efficacy, and stability of Methenamine . For example, a diet high in citrus fruits, vegetables, or dairy products can decrease the acidity of urine and thus decrease the efficacy of Methenamine .
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S)-oxan-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCBQKDTGBHSC-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
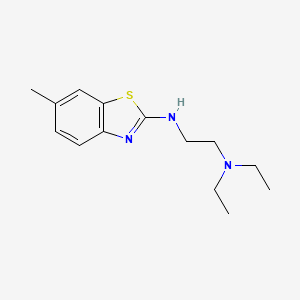


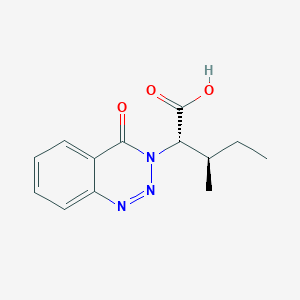
![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)

![tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387688.png)
![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)
![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)
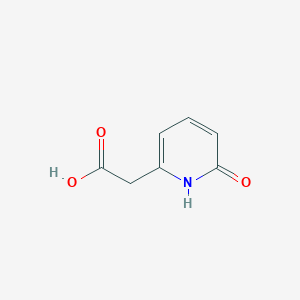

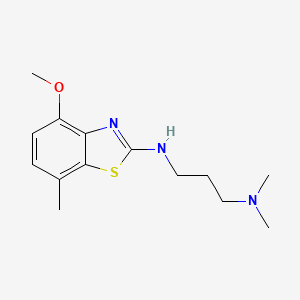
![7-chloro-4-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387696.png)
